molecular formula C10H12ClNO4 B1668842 Chlorphenesin carbamate CAS No. 886-74-8

Chlorphenesin carbamate

Cat. No.: B1668842
CAS No.: 886-74-8
M. Wt: 245.66 g/mol
InChI Key: SKPLBLUECSEIFO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Chlorphenesin carbamate plays a role in biochemical reactions primarily through its interaction with the central nervous system. It is known to interact with spinal neurons, causing hyperpolarization and depression of spontaneous activities in primary afferent terminals and motoneurons . This interaction is crucial for its muscle relaxant properties. Additionally, this compound has been shown to have antinociceptive effects, which are likely mediated through its action on spinal neurons .

Cellular Effects

This compound affects various types of cells and cellular processes. It acts on the central nervous system rather than directly on skeletal muscle . This compound blocks nerve impulses or pain sensations that are sent to the brain, leading to muscle relaxation . The cellular effects include sedation, anxiolysis, and dizziness, which are central effects of this compound . These effects are indicative of its influence on cell signaling pathways and gene expression related to neurotransmission and muscle contraction.

Molecular Mechanism

The molecular mechanism of this compound involves its action on the central nervous system. It is known to cause hyperpolarization of spinal neurons, which leads to the depression of spontaneous activities in primary afferent terminals and motoneurons . This hyperpolarization is likely due to the binding interactions of this compound with specific receptors or ion channels on the neurons. The exact molecular targets and pathways are not well-defined, but its effects are measured mainly by subjective responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to cause marked hyperpolarizations and depress spontaneous activities in spinal neurons . The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that it remains effective in depressing neuronal activities over time, indicating its stability in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively relaxes muscles and reduces pain sensations . At higher doses, it can cause adverse effects such as sedation, dizziness, and potential toxicity . The threshold effects observed in animal studies indicate that careful dosage management is essential to avoid toxic effects while achieving the desired muscle relaxant properties.

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes hepatic metabolism, and a significant portion of the dose is excreted as glucuronide metabolites . The metabolic pathways involve the interaction of this compound with liver enzymes, which facilitate its breakdown and excretion. This metabolism is crucial for its clearance from the body and the regulation of its pharmacological effects.

Transport and Distribution

This compound is rapidly and completely absorbed when administered . It is distributed within the central nervous system, where it exerts its muscle relaxant effects. . The distribution within cells and tissues is facilitated by its interaction with specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system. It targets spinal neurons, where it causes hyperpolarization and depresses neuronal activities . The exact subcellular compartments or organelles involved in its localization are not well-defined, but its effects on neuronal function suggest that it may interact with ion channels or receptors on the neuronal membrane.

Properties

IUPAC Name

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLBLUECSEIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022803
Record name Chlorphenesin carbamate
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Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL
Record name CHLORPHENESIN CARBAMATE
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Mechanism of Action

MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/
Record name CHLORPHENESIN CARBAMATE
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Color/Form

CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER

CAS No.

886-74-8, 126632-50-6
Record name Chlorphenesin carbamate
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Record name Chlorphenesin carbamate, (-)-
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Record name Chlorphenesin carbamate
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Record name 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate
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Record name CHLORPHENESIN CARBAMATE
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Melting Point

89-91 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Chlorphenesin Carbamate?

A1: this compound is a centrally acting skeletal muscle relaxant. While its precise mechanism of action remains unclear, research suggests it primarily depresses internuncial spinal neurons, thereby reducing multisynaptic spinal reflexes [, , , ]. This, in turn, leads to a reduction in muscle spasm and potentially contributes to its analgesic effects.

Q2: Does this compound directly affect the neuromuscular junction?

A2: At therapeutically relevant doses, this compound does not appear to significantly affect the neuromuscular junction. Studies show that high doses are needed to influence muscle fiber single twitch or refractory period []. This suggests its muscle relaxant effects are primarily mediated centrally rather than peripherally.

Q3: How does the action of this compound differ from Mephenesin?

A3: While both this compound and Mephenesin are centrally acting muscle relaxants, their actions differ in duration and specific effects. This compound exhibits a longer duration of action compared to Mephenesin [, ]. Additionally, Mephenesin has been shown to suppress dorsal root reflexes and primary afferent terminal excitability, whereas this compound does not seem to affect these parameters [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C10H12ClNO4. Its molecular weight is 245.66 g/mol.

Q5: How does this compound's stability vary under different conditions?

A5: Studies suggest that this compound exhibits stability at high temperatures but is susceptible to degradation in humid environments []. This highlights the need for appropriate packaging, such as moisture-resistant aluminum plastic bags, to maintain drug stability during storage.

Q6: Are there different formulations of this compound available?

A6: Beyond conventional tablets, research has explored the development of sustained-release formulations of this compound, such as sustained-release granules []. These alternative formulations aim to provide prolonged drug release and potentially improve patient compliance by reducing dosing frequency.

Q7: How is this compound absorbed and metabolized in the body?

A7: Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract []. It undergoes extensive metabolism, primarily in the liver, with glucuronidation being the major metabolic pathway in both rats and humans [, ].

Q8: What is the primary route of elimination for this compound?

A8: The majority of an orally administered dose of this compound is excreted in the urine, primarily as the glucuronide conjugate [, ]. This suggests that renal function is an important factor in the elimination of this compound and its metabolites from the body.

Q9: Does enterohepatic circulation play a role in the pharmacokinetics of this compound?

A9: Yes, research indicates that enterohepatic circulation influences the metabolism of this compound [, ]. Further investigation into the metabolic fate of biliary this compound glucuronide is crucial to fully understanding the impact of enterohepatic circulation on its pharmacokinetic profile.

Q10: Does tolerance develop with repeated administration of this compound?

A10: Studies in animals have shown that tolerance to this compound can develop with repeated administration [, ]. This tolerance appears to be primarily due to the induction of drug-metabolizing enzymes in the liver, leading to increased clearance of the drug.

Q11: Has this compound been investigated in the context of neuropathic pain?

A11: Yes, research suggests that this compound might possess antinociceptive properties, particularly in models of inflammatory pain like adjuvant-induced arthritis in rats []. The drug was shown to depress the activity of nociceptive neurons in the thalamus, which relays pain signals to the brain. Further research is needed to explore its potential in managing neuropathic pain.

Q12: What analytical techniques are commonly employed for the quantification of this compound?

A12: Several analytical methods have been developed for the analysis of this compound. Gas chromatography (GC) [] and high-performance liquid chromatography (HPLC) [, ] are widely used techniques, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. These methods allow for accurate quantification of the drug in various matrices, including serum, tablets, and urine.

Q13: Can this compound be distinguished from other sources of 4-Chlorophenoxyacetic acid (4-CPA) in urine analysis?

A13: While 4-CPA is a common metabolite of this compound, it can also originate from other sources like meclofenoxate []. Distinguishing between these sources necessitates analyzing additional specific urinary metabolites of this compound, such as chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid [].

Q14: Are there specific qualitative tests available for the identification of this compound?

A14: Yes, qualitative tests have been developed to confirm the identity of this compound. These tests often involve specific chemical reactions that generate characteristic color changes or precipitates, allowing for a rapid and presumptive identification of the drug [].

Q15: Has this compound been assessed for its potential to induce physical dependence?

A15: Studies in beagle dogs have shown that this compound, unlike phenobarbital, does not induce signs of tolerance or physical dependence even after prolonged administration []. This suggests a relatively low risk of dependence liability associated with this compound compared to certain other centrally acting drugs.

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